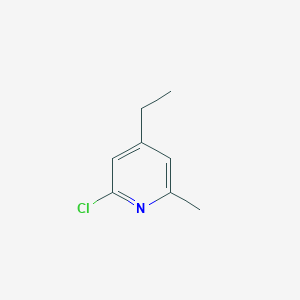

2-Chloro-4-ethyl-6-methylpyridine

Description

Overview of Pyridine (B92270) Chemistry and its Significance in Contemporary Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is a fundamental building block in organic chemistry. sigmaaldrich.comalkalimetals.comgoogle.com Its unique electronic properties, arising from the presence of a nitrogen atom in the aromatic ring, make it a versatile scaffold for the synthesis of a wide array of functional molecules. sigmaaldrich.com Pyridine and its derivatives are integral components in numerous pharmaceuticals, agrochemicals, and materials science applications. sigmaaldrich.comchemicalbook.com The nitrogen atom imparts a dipole moment and basicity to the ring, allowing it to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, as well as acting as a ligand in coordination chemistry. alkalimetals.comchemicalbook.com

The synthesis of pyridine derivatives has a rich history, with classical methods such as the Hantzsch pyridine synthesis and the Chichibabin reaction being foundational. sigmaaldrich.com Modern synthetic organic chemistry continues to develop novel and more efficient methodologies for the construction and functionalization of the pyridine ring, including transition-metal-catalyzed cross-coupling reactions. alkalimetals.com

Importance of Specific Substituents in Pyridine Scaffolds: Emphasis on Halogenation and Alkyl Groups

The substitution pattern on the pyridine ring profoundly influences its chemical reactivity and biological activity. Halogen atoms, particularly chlorine, and alkyl groups are common substituents that modulate the electronic and steric properties of the pyridine nucleus.

Halogenation , the introduction of a halogen atom like chlorine, significantly alters the electron density of the pyridine ring. The electronegative chlorine atom acts as an inductive electron-withdrawing group, which can decrease the basicity of the nitrogen atom and influence the regioselectivity of subsequent reactions. researchgate.net A chloro-substituent can also serve as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to introduce further complexity into the molecule. sigmaaldrich.com For instance, 2-chloro-4-methylpyridine (B103993) is utilized in palladium-catalyzed cross-coupling reactions to form more complex derivatives. sigmaaldrich.com

Alkyl groups , such as methyl and ethyl groups, are electron-donating substituents that can increase the electron density of the pyridine ring through an inductive effect. This can influence the ring's reactivity towards electrophiles. The steric bulk of alkyl groups can also direct the regioselectivity of reactions by hindering access to adjacent positions. The presence of alkyl groups is a common feature in many biologically active pyridine derivatives.

The combination of both chloro and alkyl substituents on a pyridine ring, as in 2-Chloro-4-ethyl-6-methylpyridine, creates a unique electronic and steric environment that can be exploited in the design of new molecules with specific properties.

Contextualization of this compound within Advanced Heterocyclic Compound Research

Another related compound, 2-chloro-4-methylpyridine, serves as a valuable reagent in the synthesis of mGLUR5 modulators, which are potential antipsychotics, and in the preparation of potent TGR5 agonists. alkalimetals.com The synthesis of 2-chloro-4-methylpyridine can be achieved from 3-methylpyridine (B133936) 1-oxide with phosphorus oxychloride, a method that can potentially be adapted for the synthesis of this compound. alkalimetals.com

Given the utility of its close structural relatives, it can be inferred that this compound holds potential as an intermediate in the synthesis of novel, biologically active compounds. The presence of the chloro group at the 2-position allows for facile nucleophilic substitution or cross-coupling reactions, while the alkyl groups at the 4- and 6-positions can influence the molecule's solubility, lipophilicity, and interaction with biological targets. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-chloro-4-ethyl-6-methylpyridine |

InChI |

InChI=1S/C8H10ClN/c1-3-7-4-6(2)10-8(9)5-7/h4-5H,3H2,1-2H3 |

InChI Key |

STUNPXXDVKHKNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=C1)C)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Chemistry of 2 Chloro 4 Ethyl 6 Methylpyridine

Hydrogenation and Reduction of the Pyridine (B92270) Ring

The hydrogenation of the pyridine ring in 2-chloro-4-ethyl-6-methylpyridine represents a significant transformation, leading to the formation of substituted piperidines. These saturated heterocyclic scaffolds are of considerable interest in medicinal and agricultural chemistry. The reduction of the aromatic pyridine core can be achieved through various catalytic hydrogenation methods, with the choice of catalyst and reaction conditions playing a crucial role in the selectivity and efficiency of the transformation. Key considerations in the hydrogenation of this compound include the potential for concurrent dehalogenation, where the chlorine atom at the C2 position is replaced by a hydrogen atom.

The reactivity of the pyridine ring towards hydrogenation is influenced by the electronic and steric effects of its substituents. In the case of this compound, the electron-withdrawing nature of the chlorine atom can influence the adsorption of the molecule onto the catalyst surface. At the same time, the alkyl groups at the C4 and C6 positions introduce steric hindrance that can affect the approach of the substrate to the catalytic sites.

Several catalytic systems have been reported for the hydrogenation of substituted pyridines, and these provide insights into the potential reactivity of this compound. Common catalysts for this transformation include platinum, palladium, and rhodium-based systems. asianpubs.orgrsc.orgresearchgate.net

Platinum-Based Catalysts

Platinum oxide (PtO₂), also known as Adams' catalyst, is a versatile and effective catalyst for the hydrogenation of a wide range of substituted pyridines. asianpubs.orgresearchgate.net Research has demonstrated its utility in the reduction of various pyridine derivatives to their corresponding piperidines under moderate to high hydrogen pressure. asianpubs.org The use of glacial acetic acid as a solvent has been shown to enhance the activity of the catalyst in these reactions. asianpubs.org

For instance, the catalytic hydrogenation of various substituted pyridines has been successfully carried out using PtO₂ in glacial acetic acid under hydrogen pressures ranging from 50 to 70 bar, affording the corresponding piperidine (B6355638) derivatives. asianpubs.org Notably, this method has been applied to the hydrogenation of halopyridines, such as 2-bromo- and 2-fluoropyridines, yielding the respective halogenated piperidines. asianpubs.org This suggests that under these conditions, the hydrogenation of the pyridine ring can be achieved selectively without significant hydrodehalogenation.

The proposed hydrogenation of this compound using a platinum catalyst would likely proceed to yield 2-chloro-4-ethyl-6-methylpiperidine. The reaction would involve the addition of three moles of hydrogen across the pyridine ring.

Table 1: Hydrogenation of Substituted Pyridines using Platinum Oxide Catalyst

| Substrate | Catalyst | Solvent | Pressure (bar) | Product | Reference |

|---|---|---|---|---|---|

| 2-Methylpyridine | PtO₂ | Glacial Acetic Acid | 70 | 2-Methylpiperidine | asianpubs.org |

| 3-Methylpyridine (B133936) | PtO₂ | Glacial Acetic Acid | 70 | 3-Methylpiperidine | asianpubs.org |

| 2-Bromopyridine | PtO₂ | Glacial Acetic Acid | 50 | 2-Bromopiperidine | asianpubs.org |

| 2-Fluoropyridine | PtO₂ | Glacial Acetic Acid | 50 | 2-Fluoropiperidine | asianpubs.org |

| 2-Chloro-3-trifluoromethylpyridine | PtO₂ | Glacial Acetic Acid | 50 | 2-Chloro-3-trifluoromethylpiperidine | asianpubs.org |

Rhodium-Based Catalysts

Rhodium catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), have also emerged as powerful tools for the hydrogenation of functionalized and multi-substituted pyridines. rsc.org These catalysts can operate under mild conditions and have shown a broad substrate scope. rsc.org For example, rhodium oxide has been used for the reduction of various unprotected pyridines with molecular hydrogen at a pressure of 5 bar and a temperature of 40°C. rsc.org

The use of rhodium catalysts often provides high yields of the corresponding piperidines. The catalytic activity can be influenced by the steric hindrance around the pyridine ring. For pyridines with bulky substituents, the reaction rates may be lower, indicating that the reduction might proceed via hydrogen addition at a less hindered position. rsc.org Given the substitution pattern of this compound, a rhodium-based catalyst could be a viable option for its reduction to the corresponding piperidine.

Table 2: Hydrogenation of Functionalized Pyridines using Rhodium Oxide Catalyst

| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|---|

| Various unprotected pyridines | Rh₂O₃ | Trifluoroethanol | 5 | 40 | Corresponding piperidines | rsc.org |

Palladium-Based Catalysts

Palladium on carbon (Pd/C) is a widely used and versatile heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.com It is effective in the reduction of various functional groups, including the saturation of aromatic rings. In the context of chloropyridine hydrogenation, a key challenge is the competing hydrodehalogenation reaction. The C-Cl bond can be susceptible to cleavage under hydrogenation conditions, leading to the formation of the dechlorinated pyridine or piperidine.

However, selective hydrogenation of the pyridine ring without removal of the chlorine atom is achievable under carefully controlled conditions. For example, the hydrogenation of 2-chloro-6-nitrotoluene (B1664060) to 3-chloro-2-methylaniline (B42847) using a Pd/C catalyst in a solvent-free system showed very high selectivity, with the yield of the dehalogenated side product being less than 1.2%. This was achieved at a temperature of 353 K and a hydrogen pressure of 1 MPa. This demonstrates that palladium catalysts can be tuned to favor the reduction of the nitro group while preserving the chloro-substituent. By analogy, it is plausible that conditions could be optimized for the selective hydrogenation of the pyridine ring in this compound.

Derivatization Strategies and Functionalization of this compound for Research Applications

The strategic modification of heterocyclic compounds is a cornerstone of modern chemical research, enabling the development of novel materials, agrochemicals, and therapeutic agents. researchgate.net Among these, pyridine derivatives are of significant interest due to their prevalence in a wide array of functional molecules. researchgate.netacs.org The compound this compound serves as a valuable and versatile building block, offering multiple sites for chemical modification. Its derivatization is crucial for building libraries of new compounds for research and for enhancing its analytical characterization. This article explores the various derivatization and functionalization strategies for this compound, focusing on synthetic and analytical applications.

Derivatization Strategies and Functionalization of 2 Chloro 4 Ethyl 6 Methylpyridine for Research Applications

Synthetic Derivatization for Libraries of Novel Compounds

The generation of compound libraries from a common scaffold is a fundamental strategy in discovery chemistry. 2-Chloro-4-ethyl-6-methylpyridine is an ideal starting material for such endeavors due to the reactivity of its chloro substituent, which allows for the systematic introduction of diverse functional groups.

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its properties. nih.gov The preparation of analogues of this compound primarily involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position. This position is activated by the electron-withdrawing effect of the ring nitrogen, facilitating reactions with a wide range of nucleophiles.

By reacting this compound with various nucleophilic agents (e.g., amines, alcohols, thiols), a library of derivatives can be synthesized. Each derivative maintains the core 4-ethyl-6-methylpyridine structure but features a different substituent at the C2 position. This systematic variation allows researchers to probe the effects of steric and electronic changes at this position. For instance, introducing different amines can modulate properties like basicity and hydrogen bonding capacity.

Table 1: General Scheme for Synthesis of Analogues via Nucleophilic Aromatic Substitution (SNAr)

| Reactant | Reagent | Product Structure | Description |

| This compound | R-NH₂ (Primary/Secondary Amine) | Forms a 2-amino-4-ethyl-6-methylpyridine derivative. | |

| This compound | R-OH (Alcohol/Phenol) | Forms a 2-alkoxy/aryloxy-4-ethyl-6-methylpyridine derivative. | |

| This compound | R-SH (Thiol) | Forms a 2-thioether-4-ethyl-6-methylpyridine derivative. |

These reactions provide a straightforward method for generating a diverse set of molecules, which is a critical first step in any SAR investigation. The design and synthesis of such libraries are pivotal for developing new agents with tailored properties. nih.gov

Beyond single-step modifications, this compound is a key intermediate in the multi-step synthesis of more complex heterocyclic systems. nih.gov This "Intermediate Derivatization Method" leverages the initial functionalization of the pyridine (B92270) ring to build intricate molecular architectures. researchgate.netnih.gov

A typical multi-step sequence might begin with the SNAr reaction described previously, followed by further transformations on the newly introduced substituent or on the existing alkyl groups of the pyridine ring. For example:

Initial Substitution: The chloro group is replaced with a nucleophile containing a second reactive site, such as an amino acid ester.

Secondary Reaction: This second site can then undergo further reactions, such as amide bond formation or cyclization, to build a new fused ring system onto the pyridine core.

Such strategies are employed in the discovery of novel agrochemicals and pharmaceuticals, where complex structures are often required. researchgate.net For instance, a process for synthesizing 2-chloro-3-amino-4-methylpyridine, an intermediate for the anti-AIDS drug Nevirapine, involves multiple steps including condensation, cyclization, chlorination, and degradation reactions. researchgate.netpatsnap.com

Analytical Derivatization Techniques for Enhanced Characterization

Derivatization is a widely used sample pretreatment technique in analytical chemistry to improve the detectability of target compounds or modify their chromatographic properties. mpg.demdpi.com For a compound like this compound and its derivatives, these techniques are crucial for achieving sensitive and reliable measurements, particularly in complex matrices.

Both pre- and post-column derivatization strategies can be applied in the chromatographic analysis of pyridine compounds. The choice depends on the analyte, the matrix, and the detection method. libretexts.org

Pre-column Derivatization: In this approach, the analyte is chemically modified before being injected into the chromatograph. libretexts.orgnih.gov For Liquid Chromatography-Mass Spectrometry (LC-MS), the goal is often to attach a group that enhances ionization efficiency in the MS source. nih.gov Reagents like dansyl chloride or pyridine-3-sulfonyl chloride react with amine or hydroxyl groups (if present on a derivative) to improve positive ion electrospray ionization (ESI). nih.gov For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is performed to increase the volatility and thermal stability of polar analytes. nih.govyoutube.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method for converting polar functional groups into more volatile silyl (B83357) ethers or esters. researchgate.net

Post-column Derivatization (PCD): Here, the derivatization reaction occurs after the analytes have been separated on the chromatographic column but before they reach the detector. libretexts.orgnih.gov This technique is useful for detecting compounds that are difficult to detect in their native form. nih.gov Modern reaction-flow (RF) columns allow for more efficient mixing of the column effluent with the derivatizing reagent, minimizing the band broadening associated with traditional PCD methods that use large reaction coils. nih.govyoutube.com

Table 2: Comparison of Pre- and Post-Column Derivatization Techniques

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

| Timing | Reaction occurs before injection. | Reaction occurs after separation, before detection. |

| Primary Goal | Improve chromatographic behavior and/or detectability. | Enhance detection for specific analytes without altering chromatography. |

| Common Application (LC-MS) | Attaching easily ionizable tags to improve MS sensitivity. nih.gov | Less common with MS, but used for other detectors like UV or fluorescence. |

| Common Application (GC-MS) | Increase volatility and thermal stability of polar analytes (e.g., silylation). youtube.com | Not typically used in GC-MS. |

| Advantage | Can remove excess reagent before analysis. | Chromatographic separation is not affected by reaction byproducts. |

| Disadvantage | Potential for multiple derivative products, complicating the chromatogram. | Can cause band broadening, reducing separation efficiency. nih.gov |

The primary drivers for analytical derivatization are the enhancement of sensitivity and selectivity.

Sensitivity: Many derivatizing agents are designed to introduce moieties that respond strongly to a specific detector. For HPLC with fluorescence detection, reagents containing a fluorophore are used. For LC-MS, derivatization can introduce a permanently charged group or a group with high proton affinity, which dramatically increases the signal intensity in the mass spectrometer. nih.govshimadzu-webapp.eu For example, derivatization of peptides with 2,4,6-triphenylpyrylium (B3243816) salts leads to a fixed positive charge, enabling highly sensitive analysis. shimadzu-webapp.eu

Selectivity: Derivatization can be highly selective for a particular functional group. This selectivity can be exploited to label only the analytes of interest in a complex sample, thereby reducing matrix interferences and improving the reliability of quantification. For example, specific reagents can target primary amines, thiols, or hydroxyl groups, allowing the analyst to focus on a particular class of derivatives. libretexts.org

Chemoselective Derivatization Approaches

Chemoselectivity refers to the ability to react with one functional group in the presence of others. This compound possesses several potential reactive sites, making chemoselective functionalization a key strategy for its controlled modification.

The main reactive sites are:

The C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr), as the chlorine is activated by the ring nitrogen. This allows for selective substitution with a wide range of nucleophiles without affecting the alkyl side chains or other ring positions under typical conditions.

The Pyridine Nitrogen: The nitrogen atom has a lone pair of electrons, making it a basic and nucleophilic center. It can be selectively protonated by acids or alkylated by electrophiles (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt.

C-H Bonds: While less reactive, the C-H bonds on the pyridine ring can be functionalized using modern transition-metal-catalyzed C-H activation/functionalization methods. nih.govresearchgate.net These reactions can offer regioselectivity (e.g., at the C3 or C5 positions) that is complementary to classical approaches, although they may require careful optimization to compete with the reactivity of the C2-chloro group. researchgate.netthieme-connect.com

Table 3: Examples of Chemoselective Reactions

| Reaction Type | Reagent/Catalyst | Targeted Site | Description |

| Nucleophilic Aromatic Substitution (SNAr) | K₂CO₃, R-OH | C2-Chloro | The chlorine atom is selectively displaced by an alkoxide nucleophile. |

| N-Alkylation | CH₃I | Pyridine Nitrogen | The nitrogen atom is selectively alkylated to form a pyridinium salt. |

| C-H Borylation | Iridium catalyst, B₂pin₂ | C5-H | Transition-metal catalysis can enable the selective functionalization of a C-H bond, often directed by steric factors. researchgate.net |

These chemoselective approaches provide chemists with a powerful toolkit to precisely modify the this compound scaffold, enabling the rational design and synthesis of complex and functionally diverse molecules.

Computational and Theoretical Chemistry Studies on 2 Chloro 4 Ethyl 6 Methylpyridine

Quantum Chemical Calculations and Density Functional Theory (DFT) Investigations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the atomic level. DFT is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. For 2-chloro-4-ethyl-6-methylpyridine, DFT would be used to find the most stable arrangement of its atoms (optimized geometry) and to derive a wide range of electronic and spectroscopic properties.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net For this compound, FMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack and provide insights into its potential role in chemical reactions. In similar aromatic systems, the HOMO is often distributed across the π-system of the ring, while the LUMO's location can be influenced by electron-withdrawing substituents like chlorine. malayajournal.orgnih.gov

Illustrative Data Table: Predicted FMO Properties This table illustrates the type of data that would be generated from a DFT calculation for this compound. The values are hypothetical and for demonstration purposes only.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.25 | Energy difference between HOMO and LUMO |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters. DFT calculations are a powerful tool for assigning and interpreting experimental spectra.

NMR Spectroscopy: DFT can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.gov These predictions are highly valuable for confirming the structure of newly synthesized compounds by comparing calculated shifts with experimental data. nih.govrsc.org The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.govrsc.org

IR Spectroscopy: Infrared (IR) spectroscopy identifies molecular vibrations. Simulating the IR spectrum of this compound would involve calculating its vibrational frequencies and their corresponding intensities. nih.govmdpi.com This theoretical spectrum helps in the assignment of experimental IR bands to specific vibrational modes, such as C-H stretches, C=C and C=N ring vibrations, and vibrations involving the chloro, ethyl, and methyl substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations provide the excitation energies and oscillator strengths, which can be correlated with the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum. This analysis provides insight into the electronic structure and π-conjugated system of the molecule.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data This table demonstrates how predicted spectroscopic data for this compound would be compared with experimental results. The values are hypothetical.

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (C4-H) | 125.4 ppm | 124.9 ppm |

| IR | C-Cl Stretch | 750 cm⁻¹ | 745 cm⁻¹ |

| UV-Vis | λ_max | 265 nm | 268 nm |

Molecular Dynamics (MD) Simulations and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com MD simulations provide a detailed view of how a molecule behaves in a specific environment, such as in a solvent or a crystal. nih.gov

Solvation Effects and Crystal Packing Simulations

The behavior of this compound can change significantly depending on its environment.

Solvation Effects: MD simulations can model how solvent molecules (e.g., water, ethanol) arrange themselves around a solute molecule. This is crucial for understanding solubility and how the solvent affects the molecule's conformation and reactivity. Simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium. nih.gov

Crystal Packing: For the solid state, MD and other modeling techniques can be used to simulate how individual molecules of this compound pack together to form a crystal lattice. These simulations help in understanding the crystal structure and predicting properties like lattice energy and density. The arrangement of molecules in the crystal is determined by a balance of intermolecular forces. mdpi.com

Non-Covalent Interactions in this compound Systems

Non-covalent interactions are weak electromagnetic interactions between molecules or between different parts of the same molecule. wikipedia.orgyoutube.com They are critical for understanding crystal packing, protein-ligand binding, and self-assembly. For this compound, key non-covalent interactions would include:

Halogen Bonding: This is an interaction where a halogen atom (chlorine, in this case) acts as an electrophilic species, interacting with a nucleophile like an oxygen or nitrogen atom on a neighboring molecule. wikipedia.orgnih.gov

π-π Interactions: These occur between the aromatic π-systems of adjacent pyridine (B92270) rings.

C-H···π Interactions: An interaction where a C-H bond from an ethyl or methyl group points towards the face of a neighboring pyridine ring.

Van der Waals Forces: These are ubiquitous, weak attractions and repulsions between all atoms. wikipedia.org

Analyzing these interactions is essential for predicting the supramolecular structure and physical properties of this compound in the condensed phase. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions. For a molecule like this compound, such studies would be invaluable in understanding its reactivity, particularly in key transformations such as nucleophilic aromatic substitution.

Transition State Analysis for Key Transformations

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are routinely used to locate and analyze transition state structures. For this compound, transition state analysis could provide crucial insights into the mechanisms of its reactions. For instance, in a nucleophilic substitution reaction, where the chlorine atom is replaced, calculations could determine the geometry, energy, and vibrational frequencies of the transition state, revealing whether the reaction proceeds through a concerted or a stepwise mechanism.

Hypothetical Data for Transition State Analysis:

Without specific experimental or computational data, a hypothetical data table for a nucleophilic substitution reaction on this compound with a generic nucleophile (Nu-) could be constructed as follows. This table is for illustrative purposes only and is not based on actual research findings.

| Reaction Coordinate | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

| C-Cl Bond Breaking | C-Cl: > 2.5 | - | - |

| C-Nu Bond Forming | C-Nu: < 1.5 | - | - |

| Transition State | C-Cl: ~2.2, C-Nu: ~2.0 | -450 | 25 |

Note: The values presented in this table are hypothetical and intended to illustrate the type of data that would be generated from a computational transition state analysis.

Prediction of Structure-Reactivity Relationships and Design of Novel Derivatives

Computational studies are not limited to existing molecules. They play a crucial role in predicting the properties and reactivity of yet-to-be-synthesized compounds. By systematically modifying the structure of this compound in silico—for example, by changing the position or nature of the substituents—researchers can establish quantitative structure-activity relationships (QSAR) or structure-property relationships. This approach allows for the rational design of novel derivatives with enhanced or specific desired properties, such as increased reactivity, better selectivity, or improved biological activity. Such predictive modeling can significantly accelerate the discovery and development of new functional molecules.

Role As a Key Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Agrochemical Active Ingredients

The structural framework of 2-Chloro-4-ethyl-6-methylpyridine is embedded within numerous modern agrochemicals. The pyridine (B92270) ring is a common "chip" in pesticide and herbicide design, with its derivatives known for high efficiency and favorable environmental profiles. wikipedia.org The chlorine atom on the subject compound provides a convenient handle for introducing other functional groups, a critical step in tailoring the biological activity of the final product.

Synthetic Pathways to Herbicides, Insecticides, and Fungicides (e.g., via trifluoromethylpyridine derivatives)

A significant application of substituted chloropyridines is in the production of trifluoromethylpyridine (TFMP) derivatives, which are key components in a host of modern agrochemicals. rsc.orgnih.gov The general strategy involves the transformation of alkyl-substituted chloropyridines into their corresponding trifluoromethyl analogs. For a precursor like this compound, a common pathway would involve free-radical chlorination of the methyl group to form a trichloromethyl group (-CCl₃). This is followed by a halogen exchange (halex) reaction, typically using hydrogen fluoride (B91410) (HF) or other fluorinating agents, to yield the trifluoromethyl (-CF₃) group. rsc.orgnih.gov

This transformation is critical for producing active ingredients like fluazifop-butyl (B166162) (a herbicide) and pyridalyl (B1679942) (an insecticide), which are derived from the intermediate 2-chloro-5-trifluoromethyl pyridine (CTF). wikipedia.orgorganic-chemistry.org While these examples start from a different isomer, the underlying chemical principles are directly applicable. The presence of the trifluoromethyl group is known to significantly enhance the biological activity of the molecule. wikipedia.org

For instance, the synthesis of the herbicide fluazifop (B150276) involves intermediates derived from the chlorination and subsequent fluorination of a methylpyridine precursor. nih.gov Similarly, the fungicide fluazinam (B131798) is produced from 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF), which itself originates from a chlorinated and fluorinated pyridine intermediate. wikipedia.org The subject compound, this compound, represents a viable starting point for analogous structures, where the ethyl and remaining methyl groups can be used to fine-tune the molecule's properties.

Table 1: Examples of Agrochemicals Derived from Trifluoromethylpyridine Intermediates

| Agrochemical | Type | Key Intermediate | Precursor Class | Ref |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-trifluoromethyl pyridine (CTF) | Chloromethylpyridine | wikipedia.orgorganic-chemistry.org |

| Pyridalyl | Insecticide | 2-Chloro-5-trifluoromethyl pyridine (CTF) | Chloromethylpyridine | wikipedia.org |

| Fluazinam | Fungicide | 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF) | Dichlorotrifluoromethylpyridine | wikipedia.org |

| Haloxyfop | Herbicide | 2-Chloro-5-trifluoromethyl pyridine (CTF) | Chloromethylpyridine | nih.gov |

| Picoxystrobin | Fungicide | 2-Hydroxy-6-trifluoromethyl pyridine (HTF) | Chlorotrifluoromethylpyridine | wikipedia.org |

Modifications to Enhance Specific Synthetic Outcomes

Modifications to the synthetic pathways involving precursors like this compound are crucial for optimizing the yield and selectivity of the desired agrochemical ingredient. A key modification is the introduction of fluorine or trifluoromethyl groups, which can increase the biological potency of the final compound several times over, allowing for lower application rates and reduced environmental residue. wikipedia.org

Control over reaction conditions is another critical aspect. For example, the synthesis of trifluoromethylpyridines can be achieved through various methods, including:

Stepwise Liquid-Phase/Vapor-Phase Synthesis: This involves distinct, sequential steps of chlorination and fluorination, allowing for controlled formation of intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) before the final fluorination step. rsc.orgnih.gov

Simultaneous Vapor-Phase Chlorination/Fluorination: This one-step process, conducted at high temperatures over transition metal catalysts, can offer a more direct and potentially cost-effective route to key intermediates. rsc.orgnih.gov

The choice of method can influence the isomer distribution of the final products. By carefully selecting catalysts and reaction conditions (e.g., temperature, pressure, reaction phase), chemists can enhance the yield of a specific, desired trifluoromethylpyridine isomer while minimizing the formation of less active or undesirable byproducts. nih.gov This level of control is essential for the economic viability and efficiency of large-scale agrochemical production.

Intermediate in the Preparation of Pharmaceutical Scaffolds

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast number of approved drugs. organic-chemistry.orgnih.govnih.gov The reactivity of the chlorine atom in this compound makes it an ideal starting point for constructing more complex, fused heterocyclic systems that form the scaffolds of many modern pharmaceuticals. Its substitution pattern allows for the creation of derivatives with precise three-dimensional structures, which is critical for effective interaction with biological targets.

Synthesis of Imidazo[1,2-a]pyridine (B132010) and Thiazolo[5,4-b]pyridine Systems

Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antiviral and anticancer properties. chempanda.comgoogle.com A primary route to this system involves the cyclocondensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. youtube.com this compound can be readily converted to the corresponding 2-amino-4-ethyl-6-methylpyridine via nucleophilic substitution with ammonia (B1221849) or an ammonia equivalent. This amino derivative can then undergo cyclization to form the desired imidazo[1,2-a]pyridine core.

Alternatively, a more direct route involves the reaction of a 2-chloropyridine (B119429) with a 2H-azirine, which provides the imidazo[1,2-a]pyridine skeleton in a single activation/cyclization step. psu.edu This highlights the direct utility of the chloro-substituted pyridine as a key reactant.

Thiazolo[5,4-b]pyridines are another class of heterocyclic compounds with significant therapeutic potential, notably as kinase inhibitors for cancer therapy. nih.govgoogle.com The synthesis of this scaffold often begins with a functionalized chloropyridine. For example, a common strategy involves the reaction of a 2-chloro-3-nitropyridine (B167233) derivative with a thioamide. nih.gov The subject compound, this compound, could be nitrated at the 3-position to generate the necessary precursor for this cyclization reaction. Another pathway utilizes a 3-amino-2-chloropyridine (B31603) intermediate, which can also be derived from the starting compound. nih.gov These methods demonstrate the adaptability of the this compound scaffold in constructing complex, pharmaceutically relevant heterocyclic systems.

Table 2: Synthetic Routes to Pharmaceutically Relevant Fused Pyridines

| Target Scaffold | Key Precursor from Pyridine | General Reaction Type | Ref |

| Imidazo[1,2-a]pyridine | 2-Amino-4-ethyl-6-methylpyridine | Cyclocondensation with α-haloketone | youtube.com |

| Imidazo[1,2-a]pyridine | This compound | Reaction with 2H-azirine | psu.edu |

| Thiazolo[5,4-b]pyridine | 2-Chloro-3-nitro-4-ethyl-6-methylpyridine | Reaction with thioamide | nih.gov |

| Thiazolo[5,4-b]pyridine | 3-Amino-2-chloro-4-ethyl-6-methylpyridine | Condensation with chloroacetaldehyde | nih.gov |

Contribution to the Synthesis of Pyrimidine-Fused Heterocycles

The fusion of pyridine and pyrimidine (B1678525) rings creates bicyclic systems like pyrido[2,3-d]pyrimidines , which are of great interest in medicinal chemistry as they are found in potent kinase inhibitors such as Palbociclib. youtube.com While some syntheses build the pyridine ring onto a pre-existing pyrimidine, an alternative and powerful strategy involves coupling a reactive pyridine derivative with a pyrimidine precursor. youtube.com

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for this purpose. In this approach, this compound can be converted into its corresponding boronic acid or boronic ester derivative. This organoboron compound can then be coupled with a halogenated pyrimidine (e.g., 4,6-dichloropyrimidine) under palladium catalysis to form a new carbon-carbon bond, linking the two heterocyclic rings. nih.gov

Another strategy involves nucleophilic aromatic substitution (SNAr). For example, the synthesis of pyrrolo[2,3-d]pyrimidine analogs, which are potent CSF1R inhibitors, has been achieved by reacting a chloropyridine-containing amine with a chlorinated pyrrolopyrimidine core. nih.gov This demonstrates that the chlorine atom of a compound like this compound can be displaced by a nitrogen nucleophile from a pyrimidine or a related heterocycle to construct the fused or linked system. These methods provide a modular approach to complex drug scaffolds, where the substituted pyridine unit plays a crucial role in the final structure and activity.

Precursor for other N-containing Heterocyclic Drug-like Molecules

Beyond the specific fused systems mentioned, this compound is a valuable precursor for a broader range of nitrogen-containing heterocyclic molecules with potential therapeutic applications. organic-chemistry.org The reactivity of the 2-chloro position allows for its displacement by a variety of nucleophiles (oxygen, sulfur, nitrogen, or carbon-based), enabling the introduction of diverse functional groups and side chains. wikipedia.org

For example, the positional isomer 2-chloro-4-methylpyridine (B103993) serves as a key raw material in the synthesis of Lafutidine, an H2 receptor antagonist used to treat ulcers. Similarly, 2-chloro-6-methylpyridine (B94459) and its derivatives are used as intermediates in the development of anti-inflammatory and antimicrobial agents. These established applications of closely related chloropyridines underscore the potential of this compound as a building block for new chemical entities. Its specific substitution pattern offers a unique template for medicinal chemists to design novel molecules with tailored pharmacokinetic and pharmacodynamic profiles, targeting a wide array of diseases. nih.govnih.gov

Building Block for Specialty Chemicals and Materials

Applications in Ligand Synthesis for Catalysis

There is no available scientific literature or patent data that describes the use of this compound as a precursor or intermediate in the synthesis of ligands for catalytic applications.

Formation of Azo-heterocycles and Dyes

Similarly, no research was found detailing the role of this compound in the synthesis of azo-heterocycles or dyes. The process of forming azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. youtube.comnih.gov However, no documented examples of this reaction sequence utilize this compound as the starting material or coupling component.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 2-Chloro-4-ethyl-6-methylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques for Complete Structure Elucidation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents. The aromatic region would likely show two singlets, or two narrowly coupled doublets, for the protons at the C3 and C5 positions of the pyridine (B92270) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons. The methyl group at the C6 position would appear as a sharp singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Based on data for related substituted pyridines, the chemical shifts for the carbon atoms of this compound can be predicted. researchgate.net

To definitively assign these signals and elucidate the complete molecular structure, a suite of 2D NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the singlet of the C6-methyl protons would correlate with the signal of the C6-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for establishing the substitution pattern on the pyridine ring. For example, the protons of the C6-methyl group would show a correlation to the C6 and C5 carbons of the pyridine ring, while the methylene protons of the ethyl group would show correlations to the C4, C3, and C5 carbons of the ring, as well as the methyl carbon of the ethyl group. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.0-7.2 | ~120-125 |

| H5 | ~6.8-7.0 | ~122-127 |

| -CH₂- (ethyl) | ~2.6-2.8 (quartet) | ~25-30 |

| -CH₃ (ethyl) | ~1.2-1.4 (triplet) | ~13-16 |

| -CH₃ (C6) | ~2.4-2.6 (singlet) | ~22-26 |

| C2 | - | ~158-162 |

| C3 | - | ~120-125 |

| C4 | - | ~145-150 |

| C5 | - | ~122-127 |

| C6 | - | ~155-160 |

Note: These are predicted values based on known data for similar compounds and may vary from experimental values.

Dynamic NMR for Conformational Studies

The ethyl group attached to the pyridine ring is not static and can rotate around the C4-C(ethyl) single bond. This rotation is typically fast at room temperature on the NMR timescale, resulting in time-averaged signals for the ethyl protons. However, at lower temperatures, this rotation can be slowed down, potentially leading to the observation of distinct signals for different rotational conformers (rotamers). chemistrysteps.com

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to study such conformational changes. By analyzing the changes in the lineshapes of the signals, it is possible to determine the energy barriers to rotation. rsc.orgresearchgate.netnih.gov For this compound, cooling the sample could lead to broadening and eventual splitting of the methylene and methyl signals of the ethyl group if the rotational barrier is sufficiently high. This would provide valuable information about the steric and electronic effects governing the conformational preferences of the ethyl group relative to the substituted pyridine ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of the molecular ion, which in turn allows for the calculation of the elemental formula. rsc.orgacs.orgresearchgate.net For this compound (C₈H₁₀ClN), the theoretical monoisotopic mass can be calculated with high accuracy. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is in very close agreement with the theoretical value, confirming the elemental composition of the molecule. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio. researchgate.net

Table 2: Theoretical Isotopic Masses for the Molecular Ion of this compound

| Isotope Formula | Exact Mass (Da) | Relative Abundance (%) |

| C₈H₁₀³⁵ClN | 155.0502 | 100.00 |

| C₈H₁₀³⁷ClN | 157.0472 | 32.51 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of a selected ion. nih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. wikipedia.orgnih.gov

The fragmentation of substituted pyridines in mass spectrometry is influenced by the nature and position of the substituents. acs.org For this compound, several characteristic fragmentation pathways can be predicted:

Loss of a methyl radical (•CH₃): A common fragmentation for alkyl-substituted aromatic compounds is the cleavage of a benzylic C-C bond. In this case, cleavage of the ethyl group could lead to the loss of a methyl radical, forming a stable benzylic-type cation.

Loss of an ethyl radical (•C₂H₅): Cleavage of the entire ethyl group from the pyridine ring would result in a fragment ion corresponding to 2-chloro-6-methylpyridine (B94459).

Loss of a chlorine atom (•Cl): The C-Cl bond can undergo cleavage, leading to the loss of a chlorine radical and the formation of a pyridinium (B92312) cation.

Ring fragmentation: At higher collision energies, the pyridine ring itself can fragment, leading to smaller charged species.

By carefully analyzing the masses of the fragment ions produced in the MS/MS spectrum, it is possible to piece together the fragmentation pathways, which provides strong confirmatory evidence for the proposed structure. youtube.comyoutube.commiamioh.edu

Vibrational Spectroscopy (FTIR, Raman)

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. pw.edu.pl

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending modes of the alkyl C-H bonds, would be observed in the fingerprint region (below 1400 cm⁻¹).

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the pyridine ring vibrations and the alkyl substituents. aps.orgnsf.govresearchgate.net The symmetric ring breathing mode of the pyridine ring often gives a strong signal in the Raman spectrum. nih.govrsc.org The C-Cl stretch would also be observable.

By comparing the experimental FTIR and Raman spectra with those of related compounds and with theoretical predictions from computational chemistry, a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure of this compound. acs.orgresearchgate.netresearchgate.net

Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups present in a molecule. The structure of this compound contains a substituted pyridine ring, a C-Cl bond, and alkyl groups (ethyl and methyl). Each of these components produces characteristic absorption bands in the IR spectrum.

The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the pyridine ring are expected in the region of 3000–3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl and ethyl groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850–2975 cm⁻¹).

Aromatic C=C and C=N Stretching: The pyridine ring exhibits a series of characteristic stretching vibrations, often appearing as sharp bands in the 1400–1600 cm⁻¹ range. For substituted pyridines, bands are commonly observed near 1580, 1550, 1470, and 1430 cm⁻¹.

Aliphatic C-H Bending: Bending vibrations for the methyl and ethyl groups are expected around 1465 cm⁻¹ (asymmetrical) and 1375 cm⁻¹ (symmetrical).

C-Cl Stretching: The carbon-chlorine bond stretch is expected to produce a strong absorption in the fingerprint region, typically between 600–800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

The IR spectrum of the closely related compound 2-chloropyridine (B119429) shows characteristic aromatic absorptions and a strong C-Cl stretch, providing a reference for the expected spectrum of the target molecule. chemicalbook.comnist.gov

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 2975 - 2850 | Stretch |

| Aromatic Ring (C=C, C=N) | 1600 - 1400 | Stretch |

| Aliphatic C-H | 1465, 1375 | Bend |

| C-Cl | 800 - 600 | Stretch |

Analysis of Molecular Vibrations and Conformations

The vibrational characteristics of this compound are defined by the collective motions of its atoms. The pyridine ring, being a rigid aromatic system, does not have conformations in the same way a flexible aliphatic chain does. Its geometry is fixed, and the analysis focuses on its 3n-6 normal vibrational modes.

The vibrational spectrum is a composite of modes originating from the pyridine core and its substituents.

Pyridine Ring Modes: The fundamental vibrations of the pyridine ring are well-characterized. These include ring "breathing" modes, in-plane and out-of-plane bending of the ring atoms, and C-H bending vibrations. Substitution with chloro, ethyl, and methyl groups will cause predictable shifts in the frequencies of these modes compared to unsubstituted pyridine. Studies on deuterated pyridines have been instrumental in assigning these complex vibrations. cdnsciencepub.com

Substituent Modes: The ethyl and methyl groups introduce their own internal vibrations, such as C-H stretching, scissoring, wagging, twisting, and rocking. The C-Cl stretching vibration is a key diagnostic mode, as noted previously.

A summary of expected key vibrational modes based on analogs like 2-chloropropane (B107684) and substituted pyridines is presented below. cdnsciencepub.comdocbrown.info

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of H atoms on the pyridine ring. |

| Asymmetric CH₃ Stretch | ~2960 | Asymmetric C-H stretching in methyl/ethyl groups. |

| Symmetric CH₃ Stretch | ~2870 | Symmetric C-H stretching in methyl/ethyl groups. |

| Ring Skeletal Vibrations | 1580, 1550, 1470, 1430 | C=C and C=N stretching within the pyridine ring. |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Aromaticity Probes

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insight into its aromaticity and conjugation. wikipedia.org For heteroaromatic compounds like this compound, two principal types of electronic transitions are expected:

π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. Substituted benzenes and pyridines typically show two such bands: the E-band (or E2-band) at shorter wavelengths (~200-220 nm) and the B-band at longer wavelengths (~250-280 nm). wikipedia.org

n → π* Transitions: This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital. These transitions are generally lower in energy and intensity than π → π* transitions and are characteristically sensitive to solvent polarity, often exhibiting a hypsochromic (blue) shift in polar solvents.

For this compound, the presence of the chloro and alkyl substituents is expected to cause a bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted pyridine. Data for 2-chloropyridine shows a B-band around 265-270 nm. nih.gov It is also known that chloropyridines can form charge-transfer complexes with certain molecules, which can be observed and analyzed using UV-Vis spectroscopy. researchgate.net

| Transition Type | Expected λmax (nm) | Description |

| π → π* (E-band) | ~210 - 230 | High-intensity transition of the aromatic π-system. |

| π → π* (B-band) | ~260 - 280 | Lower-intensity, structured transition of the aromatic π-system. |

| n → π* | ~270 - 300 | Low-intensity transition of the nitrogen lone-pair electrons. May be obscured by the B-band. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing an HPLC method for a basic compound like a pyridine derivative requires careful selection of the column and mobile phase to ensure good peak shape and resolution. helixchrom.comhelixchrom.com

Stationary Phase: A reversed-phase C18 or C8 column is the most common choice. To prevent peak tailing caused by the interaction of the basic nitrogen atom with residual acidic silanols on the silica (B1680970) support, an end-capped, high-purity silica column or a column specifically designed for basic compounds is recommended.

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. To ensure good peak shape and reproducible retention times, a buffer (e.g., phosphate) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) is usually added to the mobile phase to protonate the pyridine nitrogen, minimizing silanol (B1196071) interactions. sielc.com

Detection: Given the UV absorbance of the pyridine ring, a UV detector set at the λmax of the B-band (~260-280 nm) would provide excellent sensitivity and selectivity.

A hypothetical validated HPLC method could be developed based on these principles. researchgate.net

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 30% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

Gas Chromatography (GC) for Volatile Derivatives

As a substituted pyridine, this compound is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography (GC), a powerful technique for separating and quantifying volatile compounds. cdc.govtandfonline.com

Stationary Phase: A capillary column is preferred for its high resolution. A mid-polarity column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often a good starting point. For highly basic compounds, a more polar, base-deactivated column (e.g., a wax-type column like a PEG-based phase) can be used to reduce peak tailing. researchgate.net

Injection: A split/splitless injector is typically used. The injector temperature must be high enough to ensure rapid volatilization without causing thermal degradation.

Detection: A Flame Ionization Detector (FID) provides robust, universal detection for organic compounds. For greater specificity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice. osha.gov

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | FID at 300 °C or MS (scan range 50-350 m/z) |

Preparative Chromatography for Isolation and Purification

Preparative chromatography is a crucial technique for the isolation and purification of specific compounds from a mixture. In the context of the synthesis of this compound, preparative chromatography is employed to separate the target molecule from starting materials, byproducts, and other impurities, ultimately yielding a high-purity final product. The choice of the preparative chromatographic method depends on the scale of the purification, the physicochemical properties of the target compound, and the nature of the impurities.

The primary goal of preparative chromatography is to isolate a desired quantity of a substance with a specified level of purity. This is achieved by exploiting the differential distribution of the components of a mixture between a stationary phase and a mobile phase. The selection of these two phases is critical for achieving optimal separation.

For a substituted pyridine like this compound, both normal-phase and reverse-phase chromatography can be considered for purification.

Reverse-Phase Preparative High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase chromatography is a widely used technique for the purification of moderately polar to nonpolar compounds. Given the presence of the chloro and alkyl substituents on the pyridine ring, this compound possesses a degree of hydrophobicity that makes it a suitable candidate for reverse-phase separation.

A scalable reverse-phase HPLC method has been reported for the separation of the closely related compound, 2-ethyl-6-methylpyridine. sielc.com This suggests that a similar approach would be effective for the purification of this compound. In a typical preparative RP-HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

| Parameter | Typical Conditions for Related Pyridine Derivatives | Rationale for this compound |

| Stationary Phase | C18-bonded silica gel | The C18 alkyl chains provide a nonpolar surface that interacts with the hydrophobic regions of the pyridine derivative. |

| Mobile Phase | A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or phosphoric acid. sielc.com | The gradient elution allows for the separation of compounds with varying polarities. The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks and improved resolution. |

| Detection | UV-Vis spectroscopy (typically around 254 nm) | The pyridine ring exhibits strong UV absorbance, allowing for sensitive detection of the eluting compound. |

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds, like this compound, will have a stronger affinity for the nonpolar stationary phase and will therefore elute later than more polar impurities when a gradient of increasing organic solvent is used.

Flash Chromatography

For larger scale purifications where the high resolution of preparative HPLC may not be necessary, flash chromatography offers a faster and more economical alternative. This technique utilizes a stationary phase with a smaller particle size than traditional column chromatography and applies positive pressure to accelerate the flow of the mobile phase.

In the context of purifying substituted pyridines, flash chromatography is a common practice. For instance, in the synthesis of various substituted pyridines, flash chromatography using a silica gel stationary phase and a mobile phase gradient of ethyl acetate (B1210297) in hexanes has been successfully employed for purification. orgsyn.org

| Parameter | Typical Conditions for Substituted Pyridines | Application to this compound |

| Stationary Phase | Silica Gel (SiO₂) | Silica gel is a polar stationary phase suitable for normal-phase chromatography. |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). orgsyn.org | The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. For this compound, a gradient starting with a low percentage of the polar solvent would be appropriate. |

| Detection | Thin-Layer Chromatography (TLC) or UV detector | Fractions are collected and analyzed by TLC to identify those containing the pure product. In automated flash chromatography systems, an in-line UV detector is often used. |

In normal-phase flash chromatography, the more polar compounds in the mixture will have a stronger affinity for the polar silica gel stationary phase and will elute later. The less polar this compound would be expected to elute earlier in the gradient.

Detailed Research Findings

While specific preparative chromatography data for this compound is not extensively detailed in publicly available literature, the principles of chromatography and data from structurally similar compounds provide a strong basis for developing an effective purification method. The choice between reverse-phase and normal-phase chromatography would be determined by the specific impurity profile of the crude product mixture. For instance, if the major impurities are significantly more or less polar than the target compound, a well-chosen flash chromatography method can provide adequate purification. For achieving very high purity, particularly for removing closely related isomers or byproducts, preparative RP-HPLC would be the method of choice. The development of a specific method would involve screening different solvent systems and gradients to optimize the separation and maximize the yield of the purified this compound.

Future Research Directions and Emerging Trends

Sustainable Synthetic Routes for Chloro-Alkyl Pyridines

The chemical industry's shift towards green chemistry is fueling research into more environmentally friendly methods for synthesizing chloro-alkyl pyridines. nih.govacs.org Traditional methods often involve harsh conditions and generate significant waste. thieme-connect.com Future research will likely focus on several key areas to address these challenges.

One promising approach is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which offer advantages like low cost, easy separation, and reusability. acs.org For instance, a PET@UiO-66 vial has been successfully used for the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.org Another avenue is the development of one-pot multicomponent reactions, which can significantly reduce reaction times and improve yields. nih.govacs.org Microwave-assisted synthesis, recognized as a green chemistry tool, has also shown potential for producing pyridine (B92270) derivatives with excellent yields in short reaction times. nih.govacs.org

Biocatalysis presents another sustainable alternative to traditional organic synthesis. rsc.org The use of whole-cell biocatalysts to produce pyridine derivatives from naturally occurring precursors offers a simpler and more sustainable route. rsc.org Furthermore, rhodium-catalyzed cyclization of diynes with oximes in green solvents like ethanol (B145695) provides an environmentally friendly method that minimizes pollution. rsc.org

Exploration of Novel Reactivity Patterns for 2-Chloro-4-ethyl-6-methylpyridine

Understanding the reactivity of this compound is crucial for developing new synthetic applications. The chlorine atom at the 2-position makes it susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. uoanbar.edu.iqwikipedia.orgchempanda.com However, such reactions can often lead to a mixture of products, necessitating further purification. wikipedia.orgchempanda.com

Future research will likely focus on achieving greater regioselectivity in these reactions. The reactivity of chloropyridines is influenced by the position of the chlorine atom, with 4-chloropyridine (B1293800) being significantly more reactive than 2-chloropyridine (B119429), which in turn is much more reactive than 3-chloropyridine. uoanbar.edu.iq This difference in reactivity is attributed to the relative stabilities of the intermediate carbanions. uoanbar.edu.iq

The development of novel catalytic systems is key to unlocking new reactivity patterns. For instance, photoredox catalysis has emerged as a powerful tool for the functionalization of pyridines under mild conditions. tandfonline.comacs.orgnih.gov This strategy can facilitate reactions like difluoroalkylation and carbohydroxylation. tandfonline.comacs.orgnih.gov Furthermore, exploring C-H activation strategies can lead to the direct functionalization of the pyridine ring, offering a more atom-economical approach. thieme-connect.comnih.govresearchgate.netnih.govbeilstein-journals.orgingentaconnect.comrsc.org

Integration of Machine Learning and AI in Pyridine Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize pyridine chemistry research. These technologies can accelerate the discovery and optimization of new reactions and materials. High-throughput screening (HTS) is a powerful technique that allows researchers to rapidly test millions of chemical, genetic, or pharmacological compounds. wikipedia.org When combined with ML algorithms, HTS can be used to identify promising drug leads and optimize reaction conditions. nih.govscienceintheclassroom.orgacs.org

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new experiments, saving time and resources. For example, ML can help in identifying the best catalyst-base combinations for a particular cross-coupling reaction. scienceintheclassroom.org This approach has been successfully used to screen for inhibitors of enzymes and to identify novel antifungal compounds. nih.govresearchgate.net As more data becomes available, the predictive power of these models will continue to improve, enabling the in silico design of novel pyridine derivatives with desired properties.

Development of New Catalytic Systems for Functionalization

The development of new and efficient catalytic systems is a cornerstone of modern organic synthesis. thieme-connect.combeilstein-journals.org For the functionalization of this compound, research is focused on transition-metal catalysis, photoredox catalysis, and organocatalysis.

Transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, have been extensively used for C-H functionalization and cross-coupling reactions of pyridines. thieme-connect.comnih.govbeilstein-journals.orgacs.orgchemrxiv.org Recent advances have focused on achieving site-selectivity, allowing for the functionalization of specific positions on the pyridine ring. nih.govresearchgate.netnih.govwilddata.cn Cooperative catalytic systems, where a metal catalyst works in concert with a ligand or another catalyst, have also shown promise in achieving challenging transformations. beilstein-journals.org

Photoredox catalysis offers a mild and efficient alternative to traditional methods. tandfonline.comacs.orgnih.govresearchgate.netacs.org By using light to initiate chemical reactions, photoredox catalysis can enable transformations that are difficult to achieve with conventional heating. This approach has been used for a variety of reactions, including arylation, alkylation, and the introduction of fluorinated groups. tandfonline.comacs.org

Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing area. acs.org Dithiophosphoric acid, for example, has been shown to catalyze the functionalization of pyridines by acting as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor. acs.org

Advanced Material Science Applications of this compound Derivatives

Derivatives of this compound hold significant promise for applications in material science, particularly in the development of organic electronics. acs.orgnih.govrsc.orgrsc.orgresearchgate.netrsc.org Pyridine-containing compounds are widely used as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.orgrsc.org

The electronic properties of these materials can be tuned by modifying the substituents on the pyridine ring. acs.orgnih.gov For example, the introduction of different functional groups can alter the HOMO and LUMO energy levels, which in turn affects the charge injection and transport properties of the material. nih.govrsc.org Pyridine-based materials have been shown to improve the efficiency, stability, and operating voltage of OLEDs. rsc.orgrsc.orgrsc.org

Furthermore, pyridine derivatives are being explored for use in the development of functional polymers. acs.orgrsc.orgacs.org These polymers can be designed to have specific optical and electronic properties, making them suitable for a range of applications, including sensors, catalysts, and membranes. acs.orgrsc.org For instance, pyridine-functionalized porous organic polymers have shown excellent CO2 uptake capacity and can act as supports for nanocatalysts. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.